molecular formula C8H6LiN3O2 B13505807 lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate

lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B13505807
M. Wt: 183.1 g/mol
InChI Key: BZXKTHONHUJWFG-UHFFFAOYSA-M
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Description

Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of lithium adds unique properties that can be exploited in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyridine ring, often using reagents like sodium borohydride (NaBH4).

    Substitution: The compound is amenable to substitution reactions, especially at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, particularly for targeting GABA receptors and other neurological pathways.

    Medicine: Explored for its potential therapeutic effects in treating conditions like migraines and cancer.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6LiN3O2

Molecular Weight

183.1 g/mol

IUPAC Name

lithium;1-methylimidazo[4,5-c]pyridine-7-carboxylate

InChI

InChI=1S/C8H7N3O2.Li/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1

InChI Key

BZXKTHONHUJWFG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C=NC2=C1C(=CN=C2)C(=O)[O-]

Origin of Product

United States

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